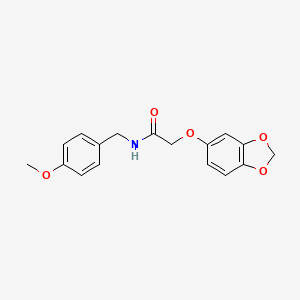
2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Benzodioxol-5-yloxy)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that features a benzodioxole moiety linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Etherification: The benzodioxole is then etherified with an appropriate halide, such as 2-chloroacetyl chloride, in the presence of a base like potassium carbonate.
Amidation: The resulting intermediate is then reacted with 4-methoxybenzylamine to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yloxy)-N-[(4-methoxyphenyl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-Benzodioxol-5-yloxy)ethylamine: Similar structure but with an ethylamine group instead of an acetamide.
2-(2H-1,3-Benzodioxol-5-yloxy)benzoic acid: Contains a carboxylic acid group instead of an acetamide.
2-(2H-1,3-Benzodioxol-5-yloxy)benzaldehyde: Features an aldehyde group instead of an acetamide.
Uniqueness
2-(2H-1,3-Benzodioxol-5-yloxy)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its combination of a benzodioxole moiety with an acetamide group, which provides a distinct set of chemical properties and potential applications. The presence of the methoxy group further enhances its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H17NO5/c1-20-13-4-2-12(3-5-13)9-18-17(19)10-21-14-6-7-15-16(8-14)23-11-22-15/h2-8H,9-11H2,1H3,(H,18,19) |
InChI Key |
BWXXUXZQBGIMSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















